![molecular formula C17H27N3O B6058876 N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B6058876.png)
N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine, also known as MIF-1, is a synthetic compound that has been widely used in scientific research. MIF-1 was first synthesized in the 1970s and has since been studied for its potential therapeutic applications, particularly in the field of neuroscience.
作用机制
The exact mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine is not fully understood, but it is believed to act on a variety of neurotransmitter systems in the brain. It has been shown to modulate the release of dopamine, serotonin, and norepinephrine, among other neurotransmitters. N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine has also been shown to interact with various receptors in the brain, including the opioid and GABA receptors.
Biochemical and Physiological Effects:
N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to increase the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine has also been shown to increase the levels of various neuropeptides, including beta-endorphin and enkephalins. In addition, N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine has been shown to have anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
One advantage of using N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine in lab experiments is its well-established synthetic method, which allows for the production of large quantities of the compound. N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine is also relatively stable and can be stored for long periods of time. One limitation of using N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine is its relatively complex mechanism of action, which can make it difficult to study in certain contexts.
未来方向
There are several potential future directions for research on N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine. One area of interest is the potential use of N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine as a therapeutic agent for various neurological and psychiatric disorders. Another area of interest is the development of new synthetic methods for N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine, which could lead to more efficient and cost-effective production of the compound. Finally, further studies are needed to fully understand the mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine and its potential interactions with other neurotransmitter systems in the brain.
合成方法
N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine is typically synthesized through a multi-step process that involves the reaction of various chemical compounds. One common method involves the reaction of 2-methyl-5-nitroimidazole with 3-bromopropylamine to form 3-(2-methyl-5-nitro-1H-imidazol-1-yl)propylamine. This compound is then reacted with 5-methyl-2-furfuryl chloride to form the final product, N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine.
科学研究应用
N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have a variety of effects on the central nervous system, including the modulation of neurotransmitter release and the regulation of neuronal excitability. N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine has also been studied for its potential use as an antidepressant and anxiolytic agent.
属性
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-methyl-4-(5-methylfuran-2-yl)pentan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-14(19-8-5-10-20-11-9-18-13-20)12-17(3,4)16-7-6-15(2)21-16/h6-7,9,11,13-14,19H,5,8,10,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUSOXFFLYAWQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)(C)CC(C)NCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

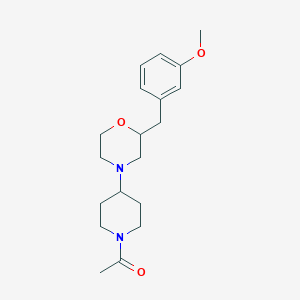
![1-[3-(2-chlorophenyl)-3-phenylpropanoyl]pyrrolidine](/img/structure/B6058806.png)
![(2E)-N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(2-pyridinyl)acrylamide](/img/structure/B6058810.png)
![4-{3-[3-(1H-imidazol-1-yl)propoxy]phenyl}-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6058816.png)
![4-(acetylamino)-N-[4-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6058820.png)
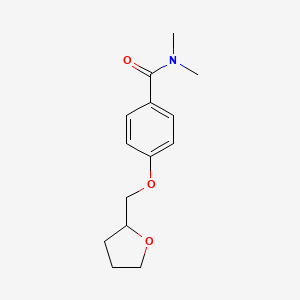
![6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B6058847.png)
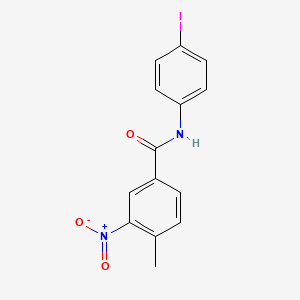
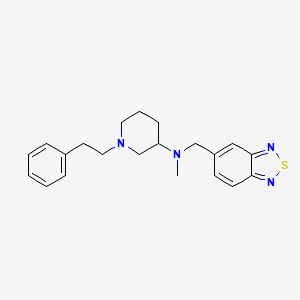
![methyl N-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-valinate](/img/structure/B6058889.png)
![4-[3-(4-methyl-1-piperazinyl)-4-nitrophenyl]morpholine](/img/structure/B6058896.png)
![N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide](/img/structure/B6058900.png)
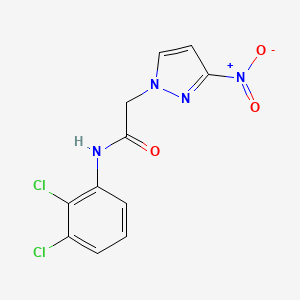
![1,3-dimethyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6058909.png)